molecular formula C13H10N2O4S B4885243 NoName

NoName

Cat. No. B4885243
M. Wt: 290.30 g/mol
InChI Key: CIEYBQPYDBMYSG-UHFFFAOYSA-N
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Description

NoName is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action has been thoroughly investigated.

Scientific Research Applications

Geometric Deep Learning

Many scientific fields, such as computational social sciences, communications, brain imaging, genetics, and computer graphics, study non-Euclidean data. Geometric deep learning extends the use of deep neural networks, widely successful in Euclidean data domains, to these geometric data, offering significant potential in processing large and complex datasets (Bronstein et al., 2016).

NONO Protein Research

NONO, a non-POU domain-containing octamer-binding protein, is crucial in nuclear gene regulation with growing medical significance. Research focused on overcoming challenges in NONO protein studies, such as sample aggregation, has enabled advancements in understanding its structure and role in biology (Knott et al., 2016).

Genetic Engineering Research Linkage

A case study in genetic engineering research illustrates the linkage between scientific research and technology development. This analysis showed that technology development in this field heavily relies on public sector research, especially journal articles, demonstrating the interdependence of scientific research and technological advances (Lo, 2009).

NONO in Molecular Biology

Research on NonO, a non-POU-domain-containing, octamer-binding protein, revealed its significant role in molecular biology. This protein is highly conserved and involved in various biological processes, highlighting the importance of NonO in molecular and cellular biology studies (Yang et al., 1993).

Morinda citrifolia (Noni) Research

Morinda citrifolia, commonly known as Noni, has been the subject of research due to its reported broad range of therapeutic effects. Studies have focused on its antibacterial, antiviral, antifungal, antitumor, and other medical properties, highlighting Noni's significance in both nutritional and medicinal research (Wang et al., 2002).

NONO Gene Editing

Advancements in gene editing technologies, such as CRISPR/Cas9, have enabled the generation of NONO knockout induced pluripotent stem cell lines. This facilitates the study of pathogenic mechanisms related to NONO mutations, contributing significantly to research in cardiomyopathy and neurocyte dysfunction (Yi et al., 2020).

Nonclinical Statistics in Research

Nonclinical statistical applications provide critical insights across various scientific studies, especially in the pharmaceutical industry. These applications cover discovery, drug safety, and manufacturing controls, underscoring the importance of statistical analysis in nonclinical studies (Altan & Kolassa, 2019).

properties

IUPAC Name

dinitromethylidene(diphenyl)-λ4-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c16-14(17)13(15(18)19)20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEYBQPYDBMYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=C([N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.